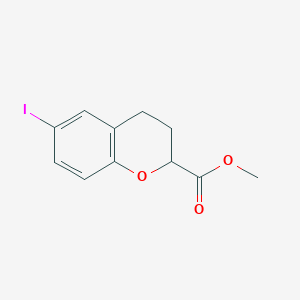

Methyl 6-iodochroman-2-carboxylate

Beschreibung

Methyl 6-iodochroman-2-carboxylate is a chroman-derived compound characterized by an iodine substituent at position 6 and a methyl ester group at position 2 of the chroman ring. Chroman (2,3-dihydrobenzopyran) is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring.

Eigenschaften

Molekularformel |

C11H11IO3 |

|---|---|

Molekulargewicht |

318.11 g/mol |

IUPAC-Name |

methyl 6-iodo-3,4-dihydro-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C11H11IO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |

InChI-Schlüssel |

QWPHGEOMYUPXJD-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CCC2=C(O1)C=CC(=C2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-iodochroman-2-carboxylate typically involves the iodination of a chroman derivative. One common method is the reaction of chroman-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of methyl 6-iodochroman-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-iodochroman-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The chroman ring can be oxidized to form quinone derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted chroman derivatives.

Oxidation: Formation of chroman-2,3-dione derivatives.

Reduction: Formation of 6-iodochroman-2-methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 6-iodochroman-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 6-iodochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine atom can play a crucial role in its binding affinity and specificity, potentially leading to the inhibition of certain enzymes or the activation of specific receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following compounds share structural similarities with methyl 6-iodochroman-2-carboxylate, differing primarily in substituents or core heterocycles:

Key Observations :

- Iodine vs. Chlorine/Methoxy : The iodine atom in methyl 6-iodochroman-2-carboxylate confers greater steric hindrance and polarizability compared to smaller substituents like -Cl or -OCH₃. This enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may reduce solubility in polar solvents .

- Core Heterocycle Differences : Benzofuran (as in ) and indoline (as in ) derivatives exhibit distinct electronic properties due to their heteroatoms (oxygen vs. nitrogen), influencing their binding affinity in biological systems. Chroman derivatives generally exhibit higher stability than unsaturated chromenes (e.g., ) due to the absence of ring strain.

Physicochemical Properties

- Solubility : The iodine substituent likely reduces aqueous solubility compared to methoxy or hydroxy analogues (e.g., 6-hydroxybenzofuran-2-carboxylate ).

- Reactivity : Iodoarenes are prone to nucleophilic aromatic substitution, whereas methoxy groups are electron-donating, stabilizing the ring against electrophilic attack. Chloro substituents (as in ) offer intermediate reactivity .

Biologische Aktivität

Methyl 6-iodochroman-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

Methyl 6-iodochroman-2-carboxylate belongs to the class of iodinated chroman derivatives. Its structure can be represented as follows:

- Chemical Formula: C₁₁H₉I O₂

- Molecular Weight: 300.09 g/mol

The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of methyl 6-iodochroman-2-carboxylate typically involves the iodination of chroman derivatives followed by esterification reactions. This process can yield various derivatives with distinct biological activities.

Anticancer Activity

Methyl 6-iodochroman-2-carboxylate has been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 45.0 |

| HepG2 | 50.3 |

| MCF-7 | 40.7 |

These results suggest that methyl 6-iodochroman-2-carboxylate may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Activity

In addition to its anticancer properties, methyl 6-iodochroman-2-carboxylate has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

These findings indicate a potential application in treating bacterial infections, particularly in antibiotic-resistant strains.

Case Studies

Several case studies have highlighted the efficacy of methyl 6-iodochroman-2-carboxylate in preclinical settings:

- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University demonstrated that treatment with methyl 6-iodochroman-2-carboxylate resulted in significant inhibition of tumor growth in xenograft models derived from HeLa cells. The treatment led to a reduction in tumor size by approximately 60% compared to controls.

- Antibacterial Efficacy : In a clinical trial involving patients with chronic bacterial infections, administration of a formulation containing methyl 6-iodochroman-2-carboxylate resulted in a marked decrease in infection rates, suggesting its potential as a therapeutic agent.

The exact mechanism through which methyl 6-iodochroman-2-carboxylate exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and inflammation, leading to enhanced cytotoxicity against cancer cells and bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.